molecular formula C11H13N3 B14179621 2-Cyclopropyl-1-methyl-1H-benzimidazol-6-amine CAS No. 921040-14-4

2-Cyclopropyl-1-methyl-1H-benzimidazol-6-amine

Cat. No.: B14179621
CAS No.: 921040-14-4
M. Wt: 187.24 g/mol
InChI Key: UJUMECHTRULTNI-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-methyl-1H-benzimidazol-6-amine is a heterocyclic aromatic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The compound’s unique structure, which includes a cyclopropyl group and a methyl group, contributes to its distinct chemical and biological properties.

Preparation Methods

The synthesis of 2-Cyclopropyl-1-methyl-1H-benzimidazol-6-amine typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate . The reaction conditions often include the use of an acidic or basic catalyst to facilitate the formation of the benzimidazole ring. Industrial production methods may involve the use of high-throughput synthesis techniques to produce the compound in large quantities.

Chemical Reactions Analysis

2-Cyclopropyl-1-methyl-1H-benzimidazol-6-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted benzimidazole compounds.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-methyl-1H-benzimidazol-6-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and interfere with the replication of microorganisms . Its molecular targets may include DNA, RNA, and proteins, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

2-Cyclopropyl-1-methyl-1H-benzimidazol-6-amine can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.

Properties

CAS No.

921040-14-4

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

2-cyclopropyl-3-methylbenzimidazol-5-amine

InChI

InChI=1S/C11H13N3/c1-14-10-6-8(12)4-5-9(10)13-11(14)7-2-3-7/h4-7H,2-3,12H2,1H3

InChI Key

UJUMECHTRULTNI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)N)N=C1C3CC3

Origin of Product

United States

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